4-Hydroxy-2-methylquinoline-6-carbohydrazide
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Overview
Description
4-Hydroxy-2-methylquinoline-6-carbohydrazide is a chemical compound belonging to the quinoline family It is characterized by the presence of a hydroxy group at the fourth position, a methyl group at the second position, and a carbohydrazide group at the sixth position of the quinoline ring
Mechanism of Action
Target of Action
It’s known that hydroxylation of polyaromatic compounds through cytochromes p450 (cyps) can result in potentially estrogenic transformation products .
Mode of Action
The compound is synthesized by the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . It then reacts with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide
Biochemical Pathways
The intramolecular cyclization of the phenylhydrazinecarbotioamide in alkaline and acidic media gives quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yields a quinolyl-substituted 1,3,4-oxadiazole . The reactions of the same reagent with substituted benzaldehydes give N ′- (substituted benzylidene)quinoline-6-carbohydrazides .
Biochemical Analysis
Biochemical Properties
The role of 4-Hydroxy-2-methylquinoline-6-carbohydrazide in biochemical reactions is quite significant. It has been found to react with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide . The intramolecular cyclization of the latter in alkaline and acidic media gave quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yielded a quinolyl-substituted 1,3,4-oxadiazole .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation . More detailed studies are required to elucidate the changes in gene expression it may cause.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylquinoline-6-carbohydrazide typically involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. This reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methylquinoline-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbohydrazide group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinolyl-substituted triazoles, thiadiazoles, and oxadiazoles .
Scientific Research Applications
4-Hydroxy-2-methylquinoline-6-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxy-2-methylquinoline: Lacks the carbohydrazide group but shares the hydroxy and methyl substitutions.
2-Hydroxy-4-methylquinoline: Similar structure but with the hydroxy and methyl groups at different positions.
4-Hydroxyquinoline: Contains only the hydroxy group without the methyl or carbohydrazide groups.
Uniqueness: 4-Hydroxy-2-methylquinoline-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-6-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-4-10(15)8-5-7(11(16)14-12)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZYMBTRAIDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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